molecular formula C12H12N2OS B11996535 N,5-dimethyl-3-phenyl-1,2-oxazole-4-carbothioamide

N,5-dimethyl-3-phenyl-1,2-oxazole-4-carbothioamide

Katalognummer: B11996535
Molekulargewicht: 232.30 g/mol
InChI-Schlüssel: QWJCFPFKCKKIQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,5-dimethyl-3-phenyl-1,2-oxazole-4-carbothioamide: is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for N,5-dimethyl-3-phenyl-1,2-oxazole-4-carbothioamide typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.

Wissenschaftliche Forschungsanwendungen

Chemistry: N,5-dimethyl-3-phenyl-1,2-oxazole-4-carbothioamide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: Its structural features make it a candidate for targeting specific biological pathways and molecular targets .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of N,5-dimethyl-3-phenyl-1,2-oxazole-4-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets and altering their activity. This can lead to various therapeutic effects, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N,5-dimethyl-3-phenyl-1,2-oxazole-4-carbothioamide is unique due to its specific arrangement of functional groups and the presence of both oxazole and carbothioamide moieties. This combination provides distinct chemical and biological properties that are not found in other similar compounds .

Eigenschaften

Molekularformel

C12H12N2OS

Molekulargewicht

232.30 g/mol

IUPAC-Name

N,5-dimethyl-3-phenyl-1,2-oxazole-4-carbothioamide

InChI

InChI=1S/C12H12N2OS/c1-8-10(12(16)13-2)11(14-15-8)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,16)

InChI-Schlüssel

QWJCFPFKCKKIQK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=S)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.